molecular formula C20H21N3O2 B2683404 N-(2,5-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide CAS No. 1110999-12-6

N-(2,5-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide

Cat. No. B2683404
CAS RN: 1110999-12-6
M. Wt: 335.407
InChI Key: HSPFTPSAQCFEGK-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide, also known as EMA401, is a small molecule drug that has been developed to treat chronic pain conditions. It is a selective inhibitor of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of pain perception. EMA401 has shown promising results in preclinical studies and is currently undergoing clinical trials.

Scientific Research Applications

Antitumor Activity

Quinazolinone derivatives, including those structurally related to N-(2,5-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide, have shown significant antitumor activities. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad-spectrum antitumor activity, being more potent compared to the positive control 5-FU (Al-Suwaidan et al., 2016). Molecular docking methodologies indicated a similar binding mode to erlotinib, suggesting their mechanism of action might involve ATP binding site inhibition of specific kinases.

Antimicrobial Properties

Certain quinazolinone acetamide derivatives have been synthesized and evaluated for their antimicrobial activities. These studies have demonstrated that specific compounds within this class exhibit significant activity against various bacterial and fungal strains, offering a basis for further exploration as antimicrobial agents (Patel & Shaikh, 2011).

Enzyme Inhibition and Molecular Docking Studies

The enzyme inhibitory potential of quinazolinone derivatives has been a subject of research, with some compounds showing moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Molecular docking studies have rationalized the binding site interactions, highlighting the compounds' potential as inhibitors of these enzymes, which are key targets in Alzheimer's disease therapy (Riaz et al., 2020).

Applications in Drug Synthesis and Biomedical Research

The structural versatility of quinazolinone derivatives allows for their application in the synthesis of various bioactive compounds. For instance, amino-substituted quinazolinone derivatives have been synthesized and evaluated for their antitumor activity, demonstrating the importance of the quinazolinone core in medicinal chemistry (Sami et al., 1995).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-4-18-21-16-8-6-5-7-15(16)20(23-18)25-12-19(24)22-17-11-13(2)9-10-14(17)3/h5-11H,4,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPFTPSAQCFEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide

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